1-[3-Methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-D][1,3]thiazol-5-YL]-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide
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Overview
Description
1-[3-Methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-D][1,3]thiazol-5-YL]-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide is a complex organic compound with a unique structure that combines several heterocyclic rings
Preparation Methods
The synthesis of 1-[3-Methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-D][1,3]thiazol-5-YL]-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial production methods may involve optimization of the synthetic route to scale up the process, ensuring cost-effectiveness and sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
1-[3-Methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-D][1,3]thiazol-5-YL]-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
1-[3-Methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-D][1,3]thiazol-5-YL]-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-[3-Methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-D][1,3]thiazol-5-YL]-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking of receptor sites, or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 1-[3-Methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-D][1,3]thiazol-5-YL]-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide include other pyrazolo[3,4-D][1,3]thiazole derivatives and piperidine-based compounds. These compounds share structural similarities but may differ in their functional groups and overall biological activities. The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H26N6OS |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
1-[3-methyl-1-(4-methylphenyl)pyrazolo[3,4-d][1,3]thiazol-5-yl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C24H26N6OS/c1-16-8-10-20(11-9-16)30-22-21(17(2)28-30)32-24(27-22)29-13-5-6-18(15-29)23(31)26-14-19-7-3-4-12-25-19/h3-4,7-12,18H,5-6,13-15H2,1-2H3,(H,26,31) |
InChI Key |
MPXGPVLXEIDJKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=N2)C)SC(=N3)N4CCCC(C4)C(=O)NCC5=CC=CC=N5 |
Origin of Product |
United States |
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